molecular formula C20H21N3OS B2363708 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-20-6

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2363708
CAS No.: 391227-20-6
M. Wt: 351.47
InChI Key: NUAKHCUGBQDXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthetic Applications and Chemical Properties Research on compounds structurally related to 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrates their utility in organic synthesis. For example, the tert-butyl group and thiadiazole moiety are frequently employed in the synthesis of heterocyclic compounds, which are pivotal in developing new materials and pharmaceuticals. The study by Chauhan et al. (2018) introduces a method for dimerizing primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite, showcasing the versatility of tert-butyl and thiadiazole groups in synthetic chemistry (Chauhan et al., 2018).

Material Science and Polymer Synthesis The research by Hsiao et al. (2000) on synthesizing polyamides using 4-tert-butylcatechol derivatives underscores the importance of tert-butyl substituted compounds in materials science. These polyamides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for various applications, including flexible electronics and high-performance coatings (Hsiao, Yang, & Chen, 2000).

Pharmacological and Biological Activities Compounds containing the thiadiazole scaffold, similar to the chemical , have been investigated for their biological activities. Tiwari et al. (2017) synthesized benzamide derivatives containing a thiadiazole ring, which were evaluated for anticancer activity. These studies reveal the potential of thiadiazole-containing compounds in developing new therapeutic agents (Tiwari et al., 2017).

Environmental and Agricultural Applications Additionally, thiadiazole derivatives have been explored for environmental and agricultural applications, such as pesticides and herbicides. The study by Castelino et al. (2014) on synthesizing thiadiazolotriazin-4-ones demonstrates their potential mosquito-larvicidal and antibacterial properties, highlighting the environmental significance of these compounds (Castelino et al., 2014).

Properties

IUPAC Name

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-5-7-15(8-6-13)18-22-23-19(25-18)21-17(24)14-9-11-16(12-10-14)20(2,3)4/h5-12H,1-4H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAKHCUGBQDXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.